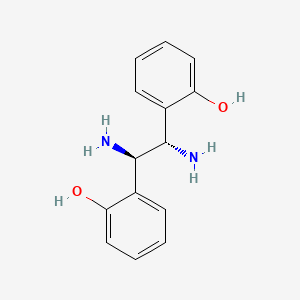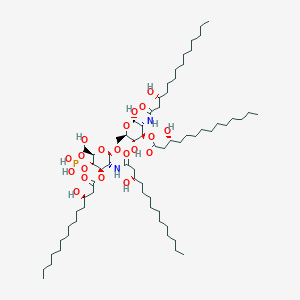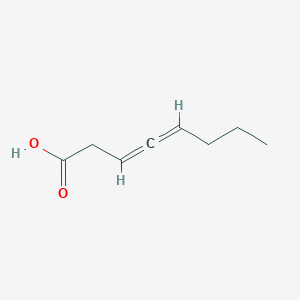![molecular formula C8H10F2O B15199175 [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R,6R)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The choice of method depends on the specific requirements of the synthesis, such as the desired stereoselectivity and the nature of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide or amine groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds, such as:
Spiro-OMeTAD: A classic hole-transporting material used in perovskite solar cells.
Tofacitinib: A JAK1 selective inhibitor with a similar core scaffold.
The uniqueness of this compound lies in its dispiro structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10F2O |
|---|---|
Peso molecular |
160.16 g/mol |
Nombre IUPAC |
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m0/s1 |
Clave InChI |
QIELUBATFLDOKK-CAHLUQPWSA-N |
SMILES isomérico |
C1CC12[C@@]3(C2(F)F)C[C@H]3CO |
SMILES canónico |
C1CC12C3(C2(F)F)CC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)


![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)




![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)


